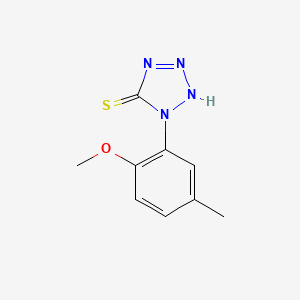

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. It also has a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom. The compound also contains a phenyl ring, which is a six-membered ring of carbon atoms, with a methyl (-CH3) and a methoxy (-OCH3) group attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the tetrazole ring. The exact structure would depend on the specific locations of the methoxy and methyl groups on the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrazole ring, the thiol group, and the methoxy and methyl groups. The tetrazole ring is known to participate in various chemical reactions, often acting as a bioisostere for the carboxylate group . The thiol group could be involved in reactions such as the formation of disulfide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiol and methoxy groups could affect its solubility in different solvents .科学的研究の応用

Regioselective Hydroamination

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol is utilized in regioselective hydroamination processes. A study by Savolainen et al. (2014) demonstrates the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenyl compounds, catalyzed by Ga(OTf)3. This process facilitates the formation of tetrazolothione moieties in an atom-economical manner, suggesting potential applications in organic synthesis and pharmaceutical compound development (Savolainen, Han, & Wu, 2014).

Molecular Structure and Crystallography

Research on the molecular and crystal structures of related compounds, such as the study by Askerov et al. (2019), provides insights into the structural aspects of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complexes. These studies are essential for understanding the compound's reactivity, stability, and potential for forming complexes with metals, which could be relevant for material science and coordination chemistry applications (Askerov et al., 2019).

Photodecomposition Studies

The photodecomposition behavior of tetrazole derivatives, including 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, has been investigated, showing that these compounds can undergo clean photodecomposition to carbodiimides. This reaction, studied by Alawode, Robinson, & Rayat (2011), proceeds via a biradical and does not involve aryl halide radical anions. Such findings could have implications for the design of light-sensitive materials or the development of photolabile protecting groups in synthetic chemistry (Alawode, Robinson, & Rayat, 2011).

Antibacterial Activity

Studies on tetrazole derivatives have also explored their potential antibacterial activity. For example, Mekky & Thamir (2019) synthesized novel 1-phenyl-1H-tetrazole-5-thiol derivatives and evaluated their effectiveness against E. coli and Staphylococcus aureus. Some derivatives showed significant inhibition activity, suggesting the potential for developing new antibacterial agents based on the tetrazole scaffold (Mekky & Thamir, 2019).

Docking Studies and COX-2 Inhibition

Docking studies and crystal structure analyses of tetrazole derivatives, such as those conducted by Al-Hourani et al. (2015), have been used to understand the orientation and interaction of these molecules within the active site of the cyclooxygenase-2 (COX-2) enzyme. Comparing docking results with bioassay studies as COX-2 inhibitors provides valuable insights into designing more effective anti-inflammatory agents (Al-Hourani et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-6-3-4-8(14-2)7(5-6)13-9(15)10-11-12-13/h3-5H,1-2H3,(H,10,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLVSZIYHAJGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![5-(3,5-dimethoxybenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2720293.png)

![4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2720304.png)